delta-Nonalactone
Description
Overview of Lactone Chemical Class
Lactones are a class of organic compounds characterized as cyclic esters. wikipedia.orgtistory.com They are formed through the intramolecular esterification of a hydroxycarboxylic acid, where a hydroxyl group and a carboxylic acid group within the same molecule react to form a ring structure. wikipedia.org This process, known as lactonization, results in a heterocyclic compound containing an oxygen atom within the ring. wikipedia.orgtistory.com Lactones can be either saturated or unsaturated. wikipedia.org
The nomenclature of lactones is systematically based on the precursor hydroxycarboxylic acid. wikipedia.orgtestbook.com A Greek letter prefix (α, β, γ, δ, etc.) is used to indicate the size of the ring, which corresponds to the number of carbon atoms separating the hydroxyl and carboxyl groups in the parent molecule. wikipedia.orgtistory.com For instance, an α-lactone has a three-membered ring, a β-lactone a four-membered ring, a γ-lactone a five-membered ring, and a δ-lactone a six-membered ring. wikipedia.org The IUPAC (International Union of Pure and Applied Chemistry) nomenclature also provides systematic names for these heterocyclic compounds. wikipedia.orgacdlabs.com For example, a δ-lactone is systematically named as an oxan-2-one. wikipedia.org
The stability of lactones is significantly influenced by their ring size. tistory.com Gamma (γ)-lactones (five-membered rings) and delta (δ)-lactones (six-membered rings) are the most stable due to minimal angle strain in their structures. tistory.com Conversely, smaller rings like α-lactones and β-lactones are highly reactive and more challenging to isolate. testbook.com
Lactones are widespread in nature and play a crucial role in the chemistry of natural products. mdpi.com They are found in various plants, fruits, and even animals, contributing to their characteristic flavors and aromas. mdpi.comsoda.co.jp For instance, many fruits owe their distinct scents to the presence of specific lactones. soda.co.jp
Beyond their sensory properties, many lactones exhibit significant biological activities. mdpi.comoup.com These activities include antibiotic, antiviral, anticancer, and anti-inflammatory properties. mdpi.comoup.com Terpenoids containing lactone moieties, for example, are known for their cytotoxic and antimicrobial effects. mdpi.com The diverse biological functions of lactones have made them a focal point in drug discovery and the synthesis of new therapeutic agents. nih.gov
Nomenclature and Structural Characteristics of Cyclic Esters
Contextualization of Delta-Nonalactone within the Delta-Lactone Subclass
This compound is a specific lactone belonging to the delta-lactone subclass, meaning it possesses a six-membered ring structure. wikipedia.orgleffingwell.com This particular lactone is recognized for its creamy, coconut-like aroma and is found in various natural sources, including dairy products. soda.co.jpleffingwell.com
This compound is chemically classified as a delta-lactone. nih.gov Its IUPAC name is 6-butyloxan-2-one. nih.gov Other synonyms include 5-nonanolide and 5-hydroxynonanoic acid lactone. nih.govnist.gov The name "this compound" indicates a nine-carbon lactone where the hydroxyl group was on the delta (fifth) carbon of the parent nonanoic acid chain, leading to the formation of a six-membered ring. wikipedia.org
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 6-butyloxan-2-one nih.gov |
| CAS Number | 3301-94-8 nist.gov |
| Molecular Formula | C9H16O2 nist.gov |
| Molecular Weight | 156.22 g/mol nist.gov |
| Synonyms | delta-Nonanolactone, 5-Nonanolide, 5-Hydroxynonanoic acid lactone nih.govnist.gov |
This compound is an isomer of gamma-nonalactone (B146572). The primary distinction between these two lies in the size of their cyclic ester ring. This compound has a six-membered ring, formed from the cyclization of 5-hydroxynonanoic acid. leffingwell.comnih.gov In contrast, gamma-nonalactone possesses a five-membered ring and is formed from 4-hydroxynonanoic acid. leffingwell.comnih.gov
This structural difference leads to distinct sensory properties. While both are described as having coconut-like aromas, this compound is often characterized as having a more creamy and milky profile, commonly associated with dairy products. soda.co.jpleffingwell.comventos.com Gamma-nonalactone, also known as "aldehyde C-18," is frequently described as having a more intense coconut and fruity aroma, often found in fruits like peaches and apricots. soda.co.jpleffingwell.com
The position of the alkyl side chain relative to the ester group also differs. In this compound, the butyl group is at the 6-position of the oxan-2-one ring. nih.gov In gamma-nonalactone, the pentyl group is at the 5-position of the furan-2-one ring. nih.gov This seemingly minor difference in the point of cyclization significantly impacts the molecule's three-dimensional shape and, consequently, how it interacts with olfactory receptors.
Table 2: Comparison of this compound and Gamma-Nonalactone
| Feature | This compound | Gamma-Nonalactone |
|---|---|---|
| Ring Size | 6-membered leffingwell.com | 5-membered leffingwell.com |
| Parent Acid | 5-Hydroxynonanoic acid nih.gov | 4-Hydroxynonanoic acid nih.gov |
| IUPAC Name | 6-butyloxan-2-one nih.gov | Dihydro-5-pentyl-2(3H)-furanone nih.gov |
| Aroma Profile | Creamy, milky, coconut-like soda.co.jpventos.com | Coconut, fruity, peach-like soda.co.jpleffingwell.com |
| Natural Occurrence | Dairy products, cooked beef and pork soda.co.jpleffingwell.com | Fruits (peach, apricot), coconut soda.co.jpleffingwell.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-butyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-5-8-6-4-7-9(10)11-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRBWNLUQYZAAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863149 | |
| Record name | 2H-Pyran-2-one, 6-butyltetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with a coconut-like odour | |
| Record name | Hydroxynonanoic acid delta-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/451/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | Hydroxynonanoic acid delta-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/451/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.994-0.999 | |
| Record name | Hydroxynonanoic acid delta-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/451/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3301-94-8 | |
| Record name | δ-Nonalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3301-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | delta-Nonalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003301948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran-2-one, 6-butyltetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Pyran-2-one, 6-butyltetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-butyltetrahydro-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.977 | |
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| Record name | .DELTA.-NONALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMB99B4WCF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 6-Butyltetrahydro-2H-pyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031514 | |
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Occurrence and Natural Distribution of Delta Nonalactone in Biological Systems
Identification in Fruits
Delta-nonalactone is a notable volatile compound in several fruits, enhancing their aromatic complexity.
Mangifera indica (Mango): Research has confirmed the presence of this compound in mangoes, where it is recognized as a contributor to the fruit's unique aroma. nih.govwikidata.orgvulcanchem.complantaedb.com
Asimina triloba (Pawpaw): Studies on the volatile compounds of pawpaw have identified this compound as one of the components responsible for its complex aroma, often described as a blend of banana, mango, and pineapple. cabidigitallibrary.orgeku.eduresearchgate.netlac-bac.gc.ca The concentration of this compound in pawpaw has been quantified at 7 ± 0.7 ppb (μg/kg). cabidigitallibrary.org
Identification in Fruits (e.g., Mangifera indica, Asimina triloba)
Presence in Other Plant-Derived Matrices
Beyond fresh fruits, this compound is also found in various processed plant-based products.
Cocoa: this compound is associated with the aroma of cocoa, described as having notes of cocoa, cream, milk fat, and nuts. tnjchem.com Research on the diffusion of volatile compounds in cocoa beans during fermentation-like incubation has included delta-decalactone (B1670226), a related lactone, as a totally diffusible compound. nih.gov
Biosynthesis and Biotransformation Pathways
Enzymatic Mechanisms in Delta-Nonalactone Formation
The formation of this compound from fatty acid precursors is a multi-step process governed by the coordinated action of several key enzymes. These enzymes catalyze hydroxylation, chain shortening, and eventual cyclization to form the stable lactone ring.
A critical initial step in the biosynthesis of lactones is the hydroxylation of polyunsaturated fatty acids. researchgate.net This oxidative step can be catalyzed by the sequential activity of lipoxygenases (LOXs) and peroxidases. researchgate.net Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as linoleic acid, to produce hydroperoxides. nih.gov These hydroperoxides are then reduced to the corresponding hydroxy fatty acids by peroxidases.
Research has demonstrated a direct link between LOX activity and lactone production. For instance, in yeast, a 13-lipoxygenase-peroxidase pathway is utilized for the production of δ-decalactone from linoleic acid. mdpi.com Similarly, studies on mango fruit have shown that the overexpression of a 9-lipoxygenase gene (Mi9LOX) leads to a significant increase in the concentration of δ-valerolactone and δ-decalactone. researchgate.net While these examples relate to other delta-lactones, the pathway highlights a fundamental enzymatic mechanism applicable to the formation of the delta-lactone family, including this compound, from appropriate fatty acid precursors. Two proposed pathways for lactone formation from unsaturated fatty acids involve either the action of LOX and peroxidases to form monohydroxy fatty acids, or the action of peroxidases and epoxide hydrolases to form dihydroxy fatty acids. researchgate.net
Following the initial hydroxylation of a fatty acid, the resulting hydroxy fatty acid enters the β-oxidation pathway. This metabolic cycle is responsible for the stepwise shortening of the fatty acid carbon chain. mdpi.com In the context of lactone synthesis, the β-oxidation pathway shortens the hydroxy fatty acid from the carboxyl end, removing two-carbon units (as acetyl-CoA) in each cycle until a specific chain length is reached. mdpi.commdpi.com
For the formation of delta-lactones, the β-oxidation process continues until a 5-hydroxy fatty acid precursor is formed. This precursor is the immediate antecedent to the lactone. The entire process occurs within the peroxisomes of eukaryotic cells, such as yeast. mdpi.comcore.ac.uk The yeast Yarrowia lipolytica, for example, is well-known for its ability to convert hydroxy fatty acids into lactones via its efficient peroxisomal β-oxidation pathway. mdpi.comcore.ac.uk The accumulation of the final lactone depends on the relative rates of production via β-oxidation and any subsequent degradation by the same pathway. core.ac.uk
An alternative enzymatic route for the crucial hydroxylation step involves fatty acid hydratases. These enzymes catalyze the direct addition of a water molecule across a double bond in an unsaturated fatty acid to form a hydroxy fatty acid, bypassing the need for lipoxygenase and peroxidase activity. nih.govresearchgate.net This mechanism is considered a key step in the biotransformation of vegetable oils into lactones. nih.gov
Oleate hydratases (Ohys), for example, can convert oleic acid into 10-(R)-hydroxystearic acid. researchgate.net More specifically, linoleate (B1235992) double bond hydratases have been identified that convert linoleic acid into various hydroxy fatty acids, such as 10-hydroxy-cis-12-octadecenoic acid and 13-hydroxy-cis-9-octadecenoic acid. researchgate.net These resulting hydroxy fatty acids serve as the direct substrates for the β-oxidation pathway, which subsequently shortens the chain to produce the 5-hydroxyalkanoic acid precursor required for delta-lactone formation. researchgate.netgoogle.com The use of hydratase enzymes from sources like Lactobacillus acidophilus has been shown to be an effective method for producing the necessary hydroxy fatty acid intermediates for δ-decalactone synthesis. google.com
Involvement of β-Oxidation Pathway in Lactone Precursor Formation
Microbiological Synthesis Approaches
The production of this compound and other valuable lactones is frequently achieved through biotechnological methods that employ whole microbial cells. Various fungi and yeast strains have been identified and optimized for their ability to perform the necessary biotransformations.
A wide range of microorganisms, particularly yeasts and fungi, are capable of producing lactones. google.com Strains from the genera Saccharomyces, Candida, Yarrowia, Sporobolomyces, Penicillium, and Cladosporium have all been successfully used in lactone synthesis. mdpi.comgoogle.comgoogle.com Saccharomyces cerevisiae (baker's yeast) is frequently employed for the biocatalytic reduction of unsaturated delta-lactones to their saturated counterparts, such as producing δ-decanolide (a delta-lactone). google.comgoogle.com
Fungal strains, including Fusarium poae, Trichoderma viride, and Beauveria bassiana, have also demonstrated the ability to catalyze the formation of lactones. mdpi.commdpi.com The yeast Yarrowia lipolytica is particularly notable and is considered a preferred system for the biotransformation of hydroxy fatty acids into lactones due to its robust β-oxidation machinery. mdpi.com The yeast Sporobolomyces odorus is known to produce δ-decalactone directly from linoleic acid, indicating it possesses the complete enzymatic toolkit, from initial hydroxylation to final lactonization. google.com
Table 1: Selected Microorganisms in Delta-Lactone Production
| Microorganism Type | Genus/Species | Role in Lactone Production | Reference(s) |
| Yeast | Saccharomyces cerevisiae | β-oxidation of hydroxy acids; reduction of unsaturated lactones | google.com, google.com, google.com |
| Yeast | Yarrowia lipolytica | Biotransformation of hydroxy fatty acids via β-oxidation | mdpi.com |
| Yeast | Sporobolomyces odorus | Production of δ-decalactone from linoleic acid | google.com |
| Yeast | Candida species | Reduction of keto-acids to hydroxy acids; β-oxidation | google.com |
| Fungus | Fusarium species | Biotransformation of lactones | mdpi.com |
| Fungus | Penicillium notatum | Lactone production from keto-acid precursors | google.com |
Biotransformation is a key strategy for producing specific lactones, where a precursor molecule, such as a hydroxy fatty acid, is converted into the target compound by a microbial catalyst. mdpi.com This approach is often more efficient than de novo biosynthesis, as it supplies the microorganism with an intermediate that is already part of the way down the metabolic pathway.
The core of this process is the shortening of the supplied hydroxy fatty acid's carbon chain via the β-oxidation pathway within the microorganism. mdpi.com To produce different lactones, one must start with different hydroxy fatty acids where the hydroxyl group is positioned differently. mdpi.com For the synthesis of this compound, the ideal precursor would be a 5-hydroxy fatty acid with a nine-carbon chain, or a longer-chain 5-hydroxy fatty acid that can be shortened to the C9-lactone precursor. More commonly, a longer chain fatty acid that has been hydroxylated at an odd-numbered carbon (e.g., C13) is used. The microorganism's β-oxidation enzymes then cleave two-carbon units until the 5-hydroxy-nonanoic acid intermediate is formed. google.com This intermediate then undergoes spontaneous or enzyme-assisted intramolecular esterification (lactonization) to form the stable six-membered ring of this compound. researchgate.net
De Novo Biosynthesis Routes
De novo biosynthesis of δ-nonalactone, the process of creating the compound from simple starting molecules, is a subject of significant research in microorganisms. mdpi.com This approach is distinct from biotransformation, which relies on the conversion of immediate precursors. mdpi.com The primary pathways involve fatty acid metabolism. In yeasts like Sporidiobolus salmonicolor, γ-nonalactone has been detected in cultures, indicating the organism's capability for de novo synthesis. mdpi.com
The general mechanism begins with the synthesis of fatty acids. For instance, oleic acid (C18:1) can serve as a starting point. mdpi.com A series of enzymatic steps, including desaturation and hydroxylation, convert the fatty acid into a hydroxy fatty acid. mdpi.com This intermediate then enters the peroxisomal β-oxidation pathway. This is a cyclic process involving four key enzymatic reactions that progressively shorten the fatty acid chain by two carbons in each cycle. mdpi.com After a specific number of cycles, the resulting hydroxy acyl-CoA intermediate undergoes spontaneous or enzyme-catalyzed intramolecular esterification (lactonization) to form the final δ-lactone ring structure. While much research has focused on γ-decalactone, the underlying pathways are relevant for other lactones like δ-nonalactone. mdpi.com
Genetic Engineering and Metabolic Pathway Optimization for Enhanced Yields
To make microbial production of δ-nonalactone commercially viable, significant efforts have been directed toward genetic and metabolic engineering to increase product titers and yields. google.com The oleaginous yeast Yarrowia lipolytica is a frequently used host due to its natural ability to process fatty acids. researchgate.netnih.gov
Strategies for Improving Microbial Production
A primary strategy for boosting lactone production is the manipulation of the β-oxidation pathway. researchgate.net This can involve overexpressing key genes to enhance metabolic flux towards the desired lactone precursor. For example, overexpressing acyl-CoA oxidase genes, which catalyze the first step of β-oxidation, has been a successful approach. mdpi.comresearchgate.net
Another critical strategy is the introduction of heterologous enzymes to create novel production pathways. For instance, engineering Yarrowia lipolytica to express specific cytochrome P450 enzymes enables the hydroxylation of abundant non-hydroxylated fatty acids like oleic acid and linoleic acid. google.comnih.gov These hydroxylated fatty acids can then be channeled into the native β-oxidation pathway to produce various lactones. nih.gov Through such metabolic engineering, a strain of Y. lipolytica was developed that could produce δ-decalactone from linoleic acid. nih.gov By further optimizing the β-oxidation pathway to favor chain-shortening to ten carbons, production can be directed toward specific lactones. nih.gov
The table below summarizes various engineering strategies and their impact on the production of different lactones in Yarrowia lipolytica, illustrating the potential of these approaches.
Table 1: Engineered Yarrowia lipolytica Strains for Lactone Production
| Target Lactone | Precursor | Genetic Strategy | Resulting Titer |
|---|---|---|---|
| γ-Dodecalactone | Oleic Acid | Engineered hydroxylation and β-oxidation pathways | 282 mg/L nih.gov |
| Triacetic acid lactone (TAL) | Glucose | Expression of 2-pyrone synthase gene, mobilization of multiple gene copies | 2.6 g/L researchgate.netnih.govnih.gov |
Addressing Cytotoxicity of Lactones to Producing Organisms
A significant bottleneck in achieving high titers of lactones is their inherent toxicity to the microbial production hosts. researchgate.netresearchgate.net Lactones are known to inhibit cell growth and can depolarize cell membranes. researchgate.netnih.gov This toxicity is largely attributed to the hydrophobic nature of the lactones, which allows them to interact with and disrupt the cell membrane. researchgate.netuliege.be
Studies on γ-decalactone have shown that it increases the fluidity of the yeast cell membrane, which can impair its function and integrity. researchgate.netnih.gov This interaction can affect membrane-bound proteins, such as H+-ATPase, and disrupt vital cellular processes. researchgate.netnih.gov Concentrations of γ-decalactone as low as 150 mg/L can inhibit the growth of Yarrowia lipolytica. researchgate.netnih.gov
Several strategies are being explored to mitigate lactone cytotoxicity:
In Situ Product Removal: One effective method is to continuously remove the lactone from the fermentation broth as it is produced. This keeps the concentration below toxic levels and can be achieved using techniques like adsorption on hydrophobic resins. researchgate.net
Host Engineering for Tolerance: Modifying the host organism to better withstand the toxic product is another promising approach. This could involve engineering the cell membrane composition to reduce its interaction with the lactone or enhancing cellular stress response mechanisms. pnas.org
Efflux Pump Integration: A potential, though less explored, strategy for lactones is the use of efflux pumps. These are membrane proteins that actively transport toxic compounds out of the cell, a common mechanism in antibiotic resistance that could be repurposed to improve production yields. oup.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Oleic acid |
| Linoleic acid |
| γ-Decalactone |
| γ-Nonalactone |
| γ-Dodecalactone |
| δ-Decalactone |
| Triacetic acid lactone |
| Ricinoleic acid |
Chromatographic Techniques
Chromatography is the cornerstone for isolating this compound from complex mixtures. The choice of technique is dictated by the sample matrix and the analytical goal, whether it is quantification, aroma profiling, or chiral analysis.
Gas Chromatography (GC)
Gas chromatography is the most prevalent technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.netoup.com The method separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. For this compound, both polar and non-polar columns are utilized. Kovats retention indices, which normalize retention times relative to n-alkanes, are standard for identification, with typical values for this compound being approximately 1356-1404 on non-polar columns and 2023-2038 on polar columns. nih.gov
In the analysis of high-fat products like butter, a direct-injection GC method using a high-temperature capillary column can be employed, where after the elution of lactones, the oven temperature is increased to eliminate co-extracted triacylglycerols. researchgate.net For other matrices like wine, headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique prior to GC analysis. nih.gov
Table 1: GC Parameters for this compound Analysis
| Matrix | GC Column (Stationary Phase) | Temperature Program | Kovats Retention Index (RI) | Source(s) |
| General | Standard non-polar | Not Specified | 1356, 1398.4 | nih.gov |
| General | Semi-standard non-polar | Not Specified | 1404 | nih.gov |
| General | Standard polar | Not Specified | 2023, 2038 | nih.gov |
| Beef Fat | DB-17MS (50% Phenyl-methylpolysiloxane) | Not Specified | Not Specified | digicomst.ie |
| Whiskey | BP-20 (Wax) | 50°C (1 min) -> 150°C (5°C/min) -> 220°C (10°C/min, 25 min) | Not Specified | mdpi.com |
| Cigarette Filters | DB-35MS (35% Phenyl-methylpolysiloxane) | 60°C (1 min) -> 240°C (8°C/min) -> 260°C (10°C/min, 8 min) | Not Specified | google.com |
GC-Olfactometry (GC-O) for Aroma-Active Compound Identification
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that couples a GC system with a human assessor to identify aroma-active compounds in a sample. nih.gov As compounds elute from the GC column, they are split between a standard detector (like FID or MS) and an olfactometry port, where a trained panelist describes the perceived odor and its intensity. nih.gov
Table 2: GC-Olfactometry (GC-O) Findings for this compound
| Sample Matrix | Flavor Dilution (FD) Factor | Aroma Descriptor(s) | Source(s) |
| American Bourbon Whisky | 2048 | Coconut | researchgate.netnih.gov |
| Pawpaw Fruit | 16 | Creamy, Lactonic | cabidigitallibrary.org |
| Coconut Jam | Not Specified | Fruit, Dairy | mdpi.com |
| Beef | Not Specified | Sweet, Dairy, Waxy | beefresearch.org |
| Cardboard | High Intensity | Not Specified | nih.gov |
Chiro-Specific Gas Chromatography for Enantiomeric Distribution Analysis
This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-delta-nonalactone and (S)-delta-nonalactone. These enantiomers can have different sensory properties and biosynthetic origins. Chiro-specific, or enantioselective, gas chromatography is used to separate and quantify these individual enantiomers. This is typically achieved using capillary columns coated with a chiral stationary phase (CSP), most commonly a derivatized cyclodextrin. acs.orgtum.deresearchgate.net
For instance, a study on lactones in butter and margarine used an Rt-βDEXcst column, which is a type of modified β-cyclodextrin phase, to separate the (R) and (S) forms of various lactones. acs.orgnih.gov Such analyses can distinguish between natural sources, where one enantiomer often predominates, and synthetic racemic mixtures (containing equal amounts of both enantiomers) that might be used as flavor additives. nih.gov Optimization of GC parameters, such as temperature ramp rate and carrier gas velocity, is critical for achieving baseline separation of the enantiomeric pairs. gcms.cz
Table 3: Chiral GC Analysis of this compound
| Chiral Column Type | Enantiomers Separated | Sample Matrix | Key Finding | Source(s) |
| Derivatized β-cyclodextrin | (R)- and (S)-lactones | General Flavors | Feasible separation for various lactones. | gcms.cz |
| Rt-βDEXcst | (R)- and (S)-lactones | Butter, Margarine | Allows quantification of individual enantiomers to determine origin (natural vs. synthetic). | acs.orgnih.gov |
| Permethylated β-cyclodextrin | (R)- and (S)-lactones | General | General applicability for enantioseparation of chiral compounds. | tum.de |
High-Performance Liquid Chromatography (HPLC)
While GC is the dominant method for analyzing volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for less volatile lactones or when derivatization is employed. google.com Methods for analyzing lactones in coffee and other beverages have been described. researchgate.netscielo.br A rapid method using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been developed for the determination of 13 synthetic saturated lactones, including this compound, in beverages. spkx.net.cn This indicates that while less common, LC-based methods provide a viable alternative for the analysis of this compound, especially in complex liquid matrices. spkx.net.cngoogle.com
Mass Spectrometric Detection
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is almost universally coupled with GC for the analysis of this compound, providing definitive identification and enabling sensitive quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
The combination of Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of this compound. nih.govresearchgate.net After separation on the GC column, eluting compounds enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). The resulting fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for identification.
For this compound, the molecular ion (M+) at a mass-to-charge ratio (m/z) of 156 is often weak or absent in 70 eV EI spectra. However, it produces a characteristic and highly abundant fragment ion at m/z 99. researchgate.netnih.gov This ion is formed by a characteristic cleavage of the alkyl side chain and is the base peak in the spectrum. It is frequently used for quantification in selected ion monitoring (SIM) mode, which provides enhanced sensitivity and selectivity by monitoring only specific ions of interest. researchgate.net This technique has been successfully applied to quantify this compound in a wide array of products including beef fat, whiskey, and coconut jam. mdpi.comnih.govlabcompare.com
Table 4: Key Mass Fragments for this compound in GC-MS (EI)
| m/z (mass-to-charge ratio) | Relative Intensity (Approx.) | Putative Fragment | Source(s) |
| 99 | 100% (Base Peak) | [M-C4H9]+ | researchgate.netnih.gov |
| 71 | ~48% | C4H7O+ | nih.gov |
| 42 | ~42% | C3H6+ | nih.gov |
| 41 | ~39% | C3H5+ | nih.gov |
| 55 | ~31% | C4H7+ | nih.gov |
Tandem Mass Spectrometry (MS/MS) for Selective Detection and Quantification
Tandem mass spectrometry, particularly when coupled with gas chromatography (GC-MS/MS), offers a high degree of selectivity and sensitivity for the analysis of this compound, even in complex sample matrices like wine. researchgate.net This technique involves multiple stages of mass analysis, which helps to reduce chemical noise and interferences, allowing for more accurate quantification. researchgate.net The use of a triple-stage quadrupole (QqQ) mass spectrometer has been successfully applied for the trace-level determination of various flavor-active compounds, including lactones. researchgate.net This approach is noted for its ability to provide reliable quantification, which is essential when dealing with the low concentrations at which aroma compounds are often present. researchgate.net
High-Resolution Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap-MS)
High-resolution gas chromatography-Orbitrap mass spectrometry (GC-Orbitrap-MS) has become a powerful tool for the analysis of trace volatile compounds such as this compound. researchgate.net This technology provides high mass resolving power and accuracy, which facilitates the reliable identification and quantification of compounds at very low concentrations. researchgate.net The enhanced mass accuracy of GC-Orbitrap-MS makes it particularly suitable for characterizing complex samples with unknown compositions. frontiersin.org It has been successfully used in the quantitative analysis of volatile compounds in various food products, demonstrating its potential as a robust method for analyzing trace volatiles. researchgate.net
Sample Preparation Techniques
Effective sample preparation is a critical prerequisite for the accurate analysis of this compound. The choice of technique depends on the sample matrix and the analytical objectives.
Headspace Solid-Phase Microextraction (HS-SPME)
Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds like this compound from various matrices, including coconut jam and wine. mdpi.comresearchgate.net This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. Volatile compounds partition from the sample into the headspace and are then adsorbed by the fiber. The fiber is subsequently introduced into the injector of a gas chromatograph for thermal desorption and analysis. mdpi.com
Several factors influence the efficiency of HS-SPME, including the type of fiber coating, extraction time, and temperature. For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective for extracting a wide range of volatile compounds. mdpi.comexlibrisgroup.comresearchgate.net Studies have optimized HS-SPME conditions for various food products to enhance the extraction of key aroma compounds, including lactones. exlibrisgroup.comnih.gov The technique's high sensitivity and reliability have made it a popular choice for the analysis of volatile compounds in food and beverages. mdpi.com
Table 1: Examples of HS-SPME Applications for Lactone Analysis
| Matrix | Target Analytes | Fiber Type | Key Findings | Reference |
|---|---|---|---|---|
| Margarine | γ-nonalactone, δ-decalactone, among others | DVB/CAR/PDMS | Optimal conditions determined as 47.54 °C extraction temperature and 33.63 min extraction time. | exlibrisgroup.comresearchgate.net |
| Cheddar Cheese | δ-decalactone, among other flavor compounds | CAR/PDMS | CAR/PDMS fiber showed superior sensitivity for target analytes. | nih.gov |
| Coconut Jam | This compound, delta-dodecalactone | DVB/CAR/PDMS | The content of this compound increased during the heating process. | mdpi.com |
| Wine | γ-nonalactone, δ-decalactone, among other lactones | Polyacrylate (PA) | The proposed HS-SPME-GC method was deemed appropriate for quantitative analysis of lactones in wine. | researchgate.net |
Aroma Extract Dilution Analysis (AEDA)
Aroma Extract Dilution Analysis (AEDA) is a gas chromatography-olfactometry (GC-O) technique used to identify the most potent odor-active compounds in a sample extract. researchgate.netnih.gov The method involves the stepwise dilution of a sample extract, with each dilution being analyzed by GC-O. mdpi.com The flavor dilution (FD) factor for a compound is the highest dilution at which its odor can still be detected. cabidigitallibrary.org
Table 2: Flavor Dilution (FD) Factors of this compound in Different Products
| Product | FD Factor | Associated Aroma Description | Reference |
|---|---|---|---|
| American Bourbon Whisky | 2048 | Not specified in the provided text | researchgate.netnih.gov |
| Pawpaw Fruit | 16 | Creamy, lactonic | cabidigitallibrary.org |
Solvent Extraction Methods (e.g., dichloromethane)
Solvent extraction is a conventional method for isolating volatile and non-volatile compounds from a sample matrix. Dichloromethane (B109758) is a commonly used solvent for this purpose due to its ability to extract a wide range of compounds and its relatively low boiling point, which facilitates its removal after extraction. cabidigitallibrary.orgeku.edu In the analysis of pawpaw fruit, solvent extraction with dichloromethane was used in conjunction with HS-SPME to provide a comprehensive profile of the aroma-active compounds. cabidigitallibrary.orgresearchgate.net The extract can be concentrated before analysis to increase the detectability of trace compounds. mdpi.com In some applications, the sample's pH is adjusted prior to extraction to remove certain classes of compounds, such as acids, and provide a cleaner extract for analysis. cabidigitallibrary.org
Stable Isotope Dilution Assay (SIDA) for Quantitative Analysis
Stable Isotope Dilution Assay (SIDA) is a highly accurate method for quantifying compounds, including this compound. acs.orgnih.gov This technique involves adding a known amount of a stable isotope-labeled version of the target analyte (an internal standard) to the sample. nih.gov Because the labeled internal standard has nearly identical chemical and physical properties to the native analyte, it can account for sample loss during preparation and analysis. nih.gov
The ratio of the response of the native analyte to the labeled internal standard is measured by mass spectrometry. This ratio is then used to calculate the precise concentration of the analyte in the original sample. nih.gov SIDA has been successfully employed for the quantification of various lactones in complex matrices like wine and dairy products. researchgate.netacs.orgnih.gov For instance, a deuterium-labeled δ-nonalactone ([²H₃₋₄]-δ-nonalactone) has been synthesized for use in SIDA. acs.org This method is considered a gold standard for quantitative analysis due to its high precision and accuracy. nih.govethz.ch
Microbial Production and Metabolites
Identification in Microbial Fermentation Products
This compound, a significant aroma compound, has been identified in a variety of microbial fermentation products. Its presence contributes to the characteristic flavor profiles of these products. For instance, this lactone is known to be an active aroma compound in fermented beverages like beer. researchgate.netresearchgate.net Research has also pointed to its presence in fermented milk products, where it is considered a high-quality flavor compound. nih.gov The production of this compound is not limited to yeast fermentations; certain bacteria have also been shown to produce this compound. nih.gov
The following table provides examples of microbial fermentation products where this compound has been identified:
| Fermentation Product | Microorganism(s) Involved | Reference(s) |
| Beer | Saccharomyces cerevisiae, Sporobolomyces odorus | researchgate.netresearchgate.net |
| Fermented Milk | Lactobacillus delbrueckii ssp. bulgaricus, Streptococcus thermophilus | nih.gov |
Biosynthetic Pathways in Fungi and Yeasts
The biosynthesis of this compound in fungi and yeasts, such as Saccharomyces cerevisiae, Yarrowia lipolytica, and Sporobolomyces odorus, is a complex process primarily linked to fatty acid metabolism. researchgate.netfao.orgnih.govgoogle.comgoogleapis.com These microorganisms can convert fatty acid precursors into various lactones through pathways involving β-oxidation. google.comgoogleapis.commdpi.com
Saccharomyces cerevisiae and Sporobolomyces odorus have been shown to produce this compound from linoleic acid. researchgate.netresearchgate.netfao.org The process involves the oxidation of the fatty acid to form hydroxy fatty acids, which are then further metabolized. researchgate.netfao.org In S. odorus, the conversion of specific hydroxy fatty acids to delta-decalactone (B1670226) has been studied, indicating the yeast's capability to perform the necessary oxidation and reduction steps. fao.orggoogle.comresearchgate.net
Yarrowia lipolytica, a well-studied oleaginous yeast, is known for its ability to produce various lactones, including delta-lactones, through the biotransformation of hydroxy fatty acids. google.comgoogleapis.commdpi.comresearchgate.net This yeast possesses a robust β-oxidation pathway that can be engineered to favor the production of specific lactone chain lengths. nih.govresearchgate.net For instance, Y. lipolytica has been used to produce delta-decalactone from 11-hydroxy palmitic acid. google.comgoogleapis.com
The table below summarizes the key yeasts involved in this compound biosynthesis and their respective roles:
| Yeast Species | Key Role in this compound Biosynthesis | Reference(s) |
| Saccharomyces cerevisiae | Biotransformation of linoleic acid via lipoxygenation and subsequent breakdown of hydroperoxides. | researchgate.netresearchgate.net |
| Yarrowia lipolytica | Biotransformation of hydroxy fatty acids via the peroxisomal β-oxidation pathway. | nih.govgoogle.comgoogleapis.commdpi.comresearchgate.net |
| Sporobolomyces odorus | Production from linoleic acid and conversion of hydroxyoctadecadienoic acid to delta-decalactone. | researchgate.netfao.orggoogle.comresearchgate.net |
Lactone Biogenesis from Fatty Acid Precursors
The formation of lactones, including this compound, from fatty acid precursors is a multi-step biochemical process. The primary mechanism involves the conversion of fatty acids into hydroxy fatty acids, which then undergo chain shortening via the β-oxidation pathway. The resulting shorter-chain hydroxy fatty acid can then cyclize to form a lactone. mdpi.comacs.orgmdpi.com
Linoleic acid serves as a key precursor for this compound biosynthesis in certain yeasts. researchgate.netfao.orgnih.gov The process is initiated by lipoxygenation, which introduces a hydroperoxide group into the fatty acid chain. researchgate.net These hydroperoxides are then reduced to hydroxy fatty acids. Subsequent degradation of these hydroxy fatty acids leads to the formation of this compound. researchgate.net Studies with labeled linoleic acid have confirmed its conversion to delta-decalactone in Sporobolomyces odorus. fao.org
Ricinoleic acid , a naturally occurring hydroxy fatty acid found in castor oil, is a well-established precursor for the production of γ-decalactone by yeasts like Yarrowia lipolytica. mdpi.comcore.ac.ukresearchgate.net The biotransformation involves the shortening of the ricinoleic acid carbon chain through several cycles of β-oxidation until it reaches the appropriate length to form the lactone. mdpi.comasm.org While the primary product from ricinoleic acid is γ-decalactone, the underlying principles of β-oxidation of hydroxy fatty acids are fundamental to the biogenesis of other lactones as well.
Other hydroxy fatty acids can also serve as precursors for delta-lactone production. For example, 11-hydroxy palmitic acid has been used as a substrate for the microbial production of delta-decalactone. google.comgoogleapis.com The process relies on microorganisms capable of performing β-oxidation to shorten the fatty acid chain to the desired length for lactonization. google.com The conversion of these precursors involves a series of enzymatic reactions within the β-oxidation cycle, ultimately leading to a δ-hydroxy acid that spontaneously or enzymatically cyclizes to form the stable delta-lactone ring. acs.org
The following table outlines the fatty acid precursors and the general mechanism of their conversion to lactones:
| Fatty Acid Precursor | General Mechanism of Conversion | Resulting Lactone(s) | Reference(s) |
| Linoleic Acid | Lipoxygenation, reduction to hydroxy fatty acid, and subsequent degradation. | This compound, Delta-Decalactone | researchgate.netfao.orgnih.gov |
| Ricinoleic Acid | β-oxidation to shorten the carbon chain. | γ-Decalactone | mdpi.comcore.ac.ukresearchgate.netasm.org |
| 11-Hydroxy Palmitic Acid | β-oxidation to shorten the carbon chain. | Delta-Decalactone | google.comgoogleapis.com |
Sensory and Olfactory Perception Research
Contribution to Aroma Profiles in Foods and Beverages
The distinctive scent of delta-nonalactone makes it a vital component in the flavor composition of many foods and drinks. perflavory.com It is found naturally in substances like butter, milk, meat, and wine. firmenich.comfirmenich.com
Role in Bourbon Whisky Aroma (Flavor Dilution Factors)
Table 1: Key Odor-Active Compounds in American Bourbon Whisky
| Compound | Flavor Dilution (FD) Factor |
|---|---|
| (E)-beta-damascenone | 4096 |
| This compound | 2048 |
| (3S,4S)-cis-whiskylactone | 1024 |
| gamma-Decalactone | 1024 |
| 4-allyl-2-methoxyphenol (eugenol) | 1024 |
| 4-hydroxy-3-methoxy-benzaldehyde (vanillin) | 1024 |
Source: researchgate.netnih.gov
Influence on Fruit Aromas (e.g., pawpaw, mango, pineapple)
This compound imparts creamy and lactonic notes to various fruits. ulprospector.com
Pawpaw : This compound is a newly discovered volatile in pawpaw, contributing to the fruit's creamy and lactonic character. cabidigitallibrary.org In one analysis, it was detected with a flavor dilution factor of 16. cabidigitallibrary.org
Mango : While not always a primary aroma contributor, this compound is associated with the flavor profile of mangoes. perfumedom.comodowell.com Its presence is noted in several mango cultivars, and it is considered part of the complex mixture of volatiles that create the characteristic mango scent. perfumedom.comnih.gov
Impact on Dairy and Meat Flavors (e.g., creamy, coconut, sweet, waxy notes in beef, goat meat)
Delta-lactones are commonly found in dairy products, and this compound, with its nine carbon atoms, provides a distinct coconut and milk-like aroma. soda.co.jp
Dairy : It is a key component in dairy flavors, contributing creamy, milky, and coconut nuances. ulprospector.comodowell.com Its profile is described as creamy, lactonic, and sweet, making it valuable for enhancing milk and cream flavors. thegoodscentscompany.comodowell.com
Beef : In cooked beef, this compound is responsible for sweet, dairy, or waxy notes. beefresearch.orgscispace.com It is one of many compounds that contribute to the complex aroma of cooked beef. beefresearch.orgleffingwell.com The sweet aroma of Wagyu beef, for instance, is partially attributed to lactones like γ-nonalactone. researchgate.net
Goat Meat : Research has identified this compound as a potent odor participant in goat milk aroma, contributing to its fruity and sweet characteristics. researchgate.net It is also a flavor compound found in mutton. researchgate.net
Contribution to Sweet, Buttery, and Spicy Nuances
Beyond its primary coconut and creamy notes, this compound also possesses interesting spicy and fruity nuances. firmenich.comperflavory.com This versatility makes it useful in a wide range of flavor applications, including those requiring sweet, buttery, and even spicy undertones. perflavory.comthegoodscentscompany.comthegoodscentscompany.com It is described as having sweet, creamy, coconut, and buttery characteristics, with some sources also noting a whiskey-like quality. sigmaaldrich.comsigmaaldrich.com
Odor Detection Thresholds and Activity Values
The odor detection threshold is the lowest concentration of a substance that can be detected by the human sense of smell. This compound has a reported odor detection threshold of 400 ppb in water. leffingwell.com
Odor Activity Values (OAVs) are calculated to determine the actual contribution of a flavor compound to the aroma of a food product. While this compound has a high flavor dilution factor in bourbon, studies on apricots have shown that it can have a very low OAV (<5), suggesting its impact can vary significantly depending on the food matrix. researchgate.netnih.gov In contrast, γ-nonalactone has been identified as a significant contributor to the aroma of icewines based on its OAV. researchgate.net
Enantiomeric Contributions to Sensory Qualities
Lactones exist in different chiral forms called enantiomers, which can have distinct sensory properties. In nature, the (R)-enantiomers of lactones tend to be predominant. leffingwell.comnih.gov
For the related compound, γ-nonalactone, the enantiomers have different aroma profiles. The (R)-stereoisomer is described as having a soft coconut and sweet taste, while the (S)-stereoisomer has a weak coconut aroma. researchgate.net In red wine, the odor detection threshold for (R)-γ-nonalactone was found to be 285 µg/L, whereas for (S)-γ-nonalactone it was 91 µg/L, indicating a statistically significant difference in their odor potency. researchgate.netflinders.edu.au Generally, for many lactones, the (R)-enantiomers exhibit a higher odor potency than their (S)-counterparts. researchgate.net
Table 2: Odor Detection Thresholds of γ-Nonalactone Enantiomers in Red Wine
| Enantiomer | Odor Detection Threshold (µg/L) |
|---|---|
| (R)-γ-nonalactone | 285 |
| (S)-γ-nonalactone | 91 |
Source: flinders.edu.au
Biological Activities and Toxicological Considerations
Antimicrobial Properties of Lactones (General Class)
Lactones are known to exhibit significant antimicrobial properties, a characteristic that has been the subject of extensive research. Their efficacy varies based on their specific chemical structure, including the size of the lactone ring and the nature of their side chains.
The antibacterial potential of lactones has been demonstrated against both Gram-positive and Gram-negative bacteria. Sesquiterpene lactones, for instance, have shown activity against Staphylococcus aureus and Escherichia coli. researchgate.netperfumersupplyhouse.com The presence of an α-methylene group in a γ-lactone moiety is often a key structural feature for this activity. researchgate.net
Research has identified several lactone compounds with notable antibacterial action. For example, vitexolide A, a labdane-type diterpenoid, is effective against several S. aureus strains with minimum inhibitory concentration (MIC) values between 6 to 12 μM. researchgate.net Similarly, certain γ-lactones have shown significant activity against Bacillus subtilis. researchgate.net Studies on δ-lactone derivatives have also revealed their potential as antibacterial agents, with their activity being dependent on their specific structure and the lipopolysaccharide (LPS) length in the bacterial membrane of strains like E. coli. For instance, δ-decalactone has been shown to inhibit the growth of Staphylococcus aureus. researchgate.netnih.gov
Table 1: Antibacterial Activity of Various Lactones
| Compound/Extract | Target Bacteria | Activity (MIC) | Reference |
|---|---|---|---|
| Guaianolide-type lactones | Staphylococcus aureus | 0.32 - 1.4 µg/mL | researchgate.net |
| Guaianolide-type lactones | Escherichia fergusonii | 1.7 - 3.5 µg/mL | researchgate.net |
| Sesquiterpene lactones | Pseudomonas aeruginosa | 46.8 µg/mL | researchgate.net |
| Sesquiterpene lactones | E. coli | 125 µg/mL | researchgate.net |
| Sesquiterpene lactones | S. aureus | 62.5 µg/mL | researchgate.net |
| Vitexolide A | S. aureus strains | 6 - 12 µM | researchgate.net |
| δ-decalactone | Staphylococcus aureus | Not specified | researchgate.netnih.gov |
| 13-Acetyl solstitialin A | Enterococcus faecalis | 1 µg/mL | researchgate.net |
In addition to their antibacterial effects, many lactones possess significant antifungal and antiviral capabilities. researchgate.netnih.gov Sesquiterpene lactones are known for their broad biological activities, including antifungal and antiviral actions. researchgate.net
Studies comparing different lactone structures have provided insights into their antifungal efficacy. For instance, γ-lactones generally show higher antifungal activity than δ-lactones, and this activity can be enhanced by increasing the length of the side chain. plos.org An unsaturated δ-lactone ring, as seen in massoialactone, can result in a lower MIC against certain fungi when compared to saturated γ- and δ-decalactones. plos.org δ-decalactone has demonstrated in vitro antifungal activity against a range of fungi, including Aspergillus niger, Candida albicans, Penicillium digitatum, and Botrytis cinerea. researchgate.netplos.org
The antiviral activity of lactones has also been documented. Massoialactone and δ-decalactone have been shown to inhibit the replication of the influenza A virus. plos.org Furthermore, some sesquiterpene lactones, such as 13-acetyl solstitialin A, have displayed significant activity against DNA viruses like Herpes simplex type-1. researchgate.net
Antibacterial Effects (e.g., E. coli K12, Staphylococcus aureus)
Cytostatic and Anticancer Properties of Lactones (General Class)
The cytostatic and anticancer properties of lactones, particularly sesquiterpene lactones, are a significant area of pharmacological research. nih.gov Many of these compounds have demonstrated the ability to induce apoptosis (programmed cell death) in various cancer cell lines. nih.gov The presence of an α-methylene-γ-lactone group is often considered a crucial structural element for these pharmacological activities, as it can react with nucleophiles in biological systems. nih.govpherobase.com
Sesquiterpene lactones can act as alkylating agents, forming covalent bonds with key proteins and enzymes, thereby inhibiting their function. nih.gov This action can disrupt cellular processes and trigger apoptosis. Some lactones have been shown to induce oxidative stress in cancer cells by decreasing intracellular levels of glutathione, which can lead to cell death. researchgate.net For example, isoalantolactone (B1672209) has been reported to reduce the mitochondrial potential in pancreatic cancer cells, leading to the release of cytochrome c and the activation of caspase-3, key steps in the apoptotic pathway. researchgate.net
Studies have also shown that certain synthetic halo-δ-lactones and δ-hydroxy-γ-lactones exhibit high cytotoxicity against gastric cancer cells, with IC50 values significantly lower than some conventional anticancer drugs. cymitquimica.com Similarly, delta-alkyllactones have been investigated for their carcinostatic activity, with delta-hexadecalactone showing notable effects on Ehrlich ascites tumor cells and inhibiting the invasion of human fibrosarcoma cells. researchgate.net
Antifeedant and Pheromonal Roles in Entomology
Lactones play a dual and often contrasting role in the world of insects, acting as both feeding deterrents (antifeedants) and chemical messengers (pheromones). nih.gov This duality highlights the complexity of chemical ecology.
As antifeedants, various lactones, particularly terpenoid lactones, have been shown to deter feeding in a number of insect species. plos.orgnih.gov This activity is a key component of plant defense mechanisms against herbivores. researchgate.net
Conversely, many lactones function as pheromones, mediating communication between insects for purposes such as mating. nih.gov For instance, γ-decalactone is a component of the sex pheromone for the scarab beetle Osmoderma eremita. nih.gov Interestingly, this same compound is used as a kairomone by a predator, the click beetle Elater ferrugineus, to locate its prey. nih.gov In the noctuid moth Ctenoplusia virescens, δ-decalactone is a diet-derived compound found in the male hairpencil pheromone, which may be involved in female mate choice. mdpi.com
Delta-nonalactone has been specifically identified as an insect repellent. researchgate.net Studies have demonstrated its repellent effect against the German cockroach, Blattella germanica, with young nymphs being the most sensitive. researchgate.netresearchgate.net This repellent activity appears to be mediated by receptors located on the antennae. researchgate.netresearchgate.net this compound has also shown repellent activity against tsetse flies. researchgate.net
Toxicological Mechanisms of Lactones in Microorganisms
The antimicrobial toxicity of lactones is often linked to their interaction with the cell membrane. The hydrophobic nature of many lactones allows them to readily interact with the lipid components of microbial cell membranes.
A key mechanism of lactone toxicity involves the disruption of the cell membrane's structure and function. Studies on γ-decalactone have shown that it increases the fluidity of the cell membrane in yeast. This interaction with membrane lipids can lead to a decrease in the membrane's integrity.
Research using model phospholipid bilayers has demonstrated that the introduction of γ-decalactone lowers the phase transition temperature of the membrane, providing further evidence of its fluidizing effect. This disruption of the membrane can, in turn, affect the activity of membrane-bound proteins, such as H+-ATPase. Similarly, δ-decalactone has been shown to potently disturb the structure of simulated lipid membrane vesicles, indicating its ability to interact with and disrupt lipid bilayers. This fluidizing effect and interaction with membrane components is considered a primary contributor to the toxic effects of these lactones on microorganisms.
Impact on H+-ATPase Activity
The cytotoxicity of lactones, particularly in the context of their biotechnological production by yeasts such as Yarrowia lipolytica, presents a significant limitation to yield. Research into the toxic effects of related lactone compounds, such as γ-decalactone, has provided a model for understanding the potential mechanisms of this compound toxicity. Studies have demonstrated that these aroma compounds can interact with and disrupt microbial cell membranes. researchgate.net
A primary mechanism underlying this toxicity is the inhibition of the plasma membrane H+-ATPase. researchgate.net This essential enzyme is responsible for pumping protons out of the cell, which generates a proton-motive force necessary for nutrient uptake and maintaining intracellular pH. The lipophilic nature of lactones allows them to intercalate into the cell membrane, which is thought to increase membrane fluidity. This disruption of the membrane structure and integrity strongly affects the activity of membrane-bound enzymes like H+-ATPase. researchgate.net Inhibition of H+-ATPase leads to a dissipation of the cell's membrane potential and can interfere with vital cellular processes. researchgate.net
While direct studies quantifying the specific impact of this compound on H+-ATPase activity are not extensively detailed in current literature, the established toxic mechanisms for structurally similar lactones produced by the same microbial systems suggest a comparable mode of action. The general toxicity of lactones towards producing yeast cells is a well-recognized issue in biotechnological applications. researchgate.net
Strategies to Mitigate Cytotoxicity in Bioproduction
The cytotoxic nature of lactones, including this compound, necessitates the development of advanced strategies to improve the viability of producing microorganisms and enhance product yields. These strategies primarily focus on either removing the toxic compound from the cellular environment as it is formed or engineering the production host to be more resilient.
In-Situ Product Removal (ISPR): A key strategy to overcome product toxicity is the continuous removal of the lactone from the fermentation broth. This prevents the accumulation of the compound to toxic concentrations. One effective ISPR method involves the use of hydrophobic porous adsorbents. These materials can selectively trap the lactone, protecting the yeast cells from its detrimental effects on the cell membrane and H+-ATPase activity. researchgate.net
Metabolic Engineering: Genetic modification of the production host, often the yeast Yarrowia lipolytica, offers a powerful approach to mitigate toxicity and improve lactone synthesis. Engineering efforts can be directed at several targets:
Pathway Optimization: The biosynthesis of lactones from fatty acid precursors involves the β-oxidation pathway. By deleting or overexpressing specific genes within this pathway, such as those encoding for acyl-CoA oxidases, it is possible to direct metabolic flux towards the desired lactone and away from the production of other, potentially more toxic, byproducts. mdpi.comcore.ac.uk
Improving Host Tolerance: Engineering the yeast to have a higher tolerance to the lactone product is another promising avenue. While specific modifications for this compound are not detailed, general approaches for other inhibitory compounds involve altering membrane composition or upregulating stress response mechanisms.
Process and Medium Optimization: The conditions of the bioprocess itself can be fine-tuned to reduce toxicity.
Fed-Batch Strategies: Instead of providing all the substrate at the beginning, a fed-batch or step-wise fed-batch process can control the rate of precursor availability, thereby controlling the rate of lactone production to keep it below the toxic threshold. uminho.pt
Use of Protective Agents: Certain additives can improve the robustness of the producing microorganism. For instance, the addition of gum tragacanth to the culture medium has been shown to improve the growth of Rhodotorula aurantiaca and its production of γ-decalactone, likely by mitigating toxic effects. researchgate.net
The following table summarizes key research findings related to lactone toxicity and mitigation, which are considered relevant to the bioproduction of this compound.
| Area of Study | Organism | Key Finding/Strategy | Relevant Lactone(s) | Reference |
| Toxicity Mechanism | Yarrowia lipolytica | Lactone interacts with cell membrane, increases fluidity, and strongly affects H+-ATPase activity. | γ-Decalactone | researchgate.net |
| Mitigation: ISPR | Sporidiobolus salmonicolor | Hydrophobic porous adsorbents protect the yeast from the toxic effect of the lactone by trapping it. | γ-Decalactone | researchgate.net |
| Mitigation: Process | Yarrowia lipolytica | Step-wise fed-batch cultures and optimization of cell density and substrate concentration improve productivity. | γ-Decalactone | uminho.pt |
| Mitigation: Additives | Rhodotorula aurantiaca | Addition of gum tragacanth to the culture medium improves yeast growth and lactone production. | γ-Decalactone | researchgate.net |
| Mitigation: Genetics | Yarrowia lipolytica | Genetic engineering of the β-oxidation pathway can increase the production of specific lactones. | γ-Dodecalactone, δ-Decalactone | nih.gov |
Advanced Research Applications and Future Directions
Biotechnological Production Advancements
The demand for natural and sustainable ingredients has spurred significant advancements in the biotechnological production of δ-nonalactone. Researchers are exploring various avenues to create more efficient and environmentally friendly manufacturing processes.
Development of Sustainable Production Methods from Bio-based Precursors
A primary focus of current research is the utilization of renewable, bio-based precursors for the synthesis of δ-nonalactone. This approach presents a more sustainable alternative to traditional chemical synthesis methods.
Vegetable Oils: Vegetable oils are being investigated as a promising feedstock for δ-nonalactone production. nih.govresearchgate.net The process often involves the biotransformation of fatty acids present in these oils through microbial fermentation. nih.govresearchgate.net For instance, linoleic acid, a component of many vegetable oils, can be converted to δ-decalactone through a one-pot reaction using linoleate (B1235992) 13-hydratase and whole cells of the yeast Yarrowia lipolytica. researchgate.net This method offers a pathway to produce natural lactones for inclusion in plant-based food products. researchgate.net
Castor Oil: Castor oil, rich in ricinoleic acid, has been a key substrate in the biotechnological production of lactones, particularly γ-decalactone, by microorganisms like Yarrowia lipolytica. mdpi.comcore.ac.uk While much of the research has centered on γ-decalactone, the underlying principles of using hydroxy fatty acids from castor oil are relevant to the production of other lactones. mdpi.comcore.ac.uk The biotransformation process typically involves the enzymatic hydrolysis of the oil followed by microbial fermentation. core.ac.uk
Corn Starch: While direct conversion from corn starch is less documented, the fermentation of sugars derived from sources like corn starch is a fundamental aspect of many biotechnological processes. The microorganisms used in these fermentations can be engineered to produce a variety of compounds, including the precursors for δ-nonalactone.
Optimization of Fermentation Processes for Industrial Scale
Scaling up the biotechnological production of δ-nonalactone to an industrial level requires careful optimization of the fermentation process. Key factors being addressed include improving yield, productivity, and cost-effectiveness.
Researchers are investigating various strategies to enhance fermentation efficiency. This includes the use of fed-batch cultures, where substrates are added incrementally to the bioreactor, which has been shown to improve the productivity of lactone production by Yarrowia lipolytica. core.ac.ukuminho.pt The optimization of physical parameters such as aeration and agitation is also crucial, as the oxygen transfer rate can directly influence the production of lactones. core.ac.ukuminho.pt Furthermore, studies have explored the impact of cell density and substrate concentration on the final yield of the desired lactone. uminho.pt The development of robust microbial strains through methods like UV mutation is another avenue being pursued to increase production yields.
Enantioselective Synthesis for Specific Applications
The different enantiomers (R and S forms) of a chiral molecule like δ-nonalactone can possess distinct sensory properties. researchgate.net This has led to research into enantioselective synthesis, which aims to produce a specific enantiomer with desired characteristics for particular applications.
For example, the (R)-enantiomer of γ-nonalactone is described as having a soft coconut and sweet taste, while the (S)-enantiomer has a weaker coconut profile. researchgate.net Achieving high optical purity is a key goal in these synthetic strategies. researchgate.net Various methods, including enzymatic reactions and the use of chiral catalysts, are being explored to achieve high enantioselectivity in the synthesis of lactones. researchgate.net The ability to produce specific enantiomers allows for more precise control over the final flavor and fragrance profile of a product. researchgate.netresearchgate.net
Application in Flavor and Fragrance Biotechnology
With its characteristic creamy, coconut-like, and fruity aroma, δ-nonalactone is a valuable ingredient in the flavor and fragrance industries. alibaba.comtilleydistributionproducts.comthegoodscentscompany.com
Flavor Enhancers in Food Products
Delta-nonalactone is utilized as a flavor enhancer in a variety of food products, contributing to a richer and more complex taste profile.
Dairy Alternatives: In the growing market for plant-based foods, δ-nonalactone can be used to impart creamy and milky notes to dairy alternatives, enhancing their palatability and mimicking the flavor of traditional dairy products. google.com The development of natural lactone production from vegetable oils is particularly relevant for these applications. nih.govresearchgate.net
Sugar-Reduced Formulations: The compound's inherent sweetness and creamy character can help to compensate for the reduction of sugar in food formulations, contributing to a desirable taste profile without adding extra calories.
Fragrance Ingredient Development
The pleasant and long-lasting aroma of δ-nonalactone makes it a popular choice for use in a wide array of scented products. alibaba.com
Perfumery: In perfumery, δ-nonalactone is used to add fruity, coconut, and creamy notes to fragrance compositions. tilleydistributionproducts.comscentree.cospecialchem.com It can act as a harmonizer, blending with other fragrance components to create a balanced and complex scent. alibaba.com
Cosmetics: Due to its appealing aroma, δ-nonalactone is incorporated into various cosmetic and personal care products, including lotions, creams, soaps, and shower gels, to enhance the consumer's sensory experience. alibaba.com
Potential Pharmaceutical Applications
The exploration of natural compounds for pharmaceutical use has gained considerable momentum, with a focus on substances that can enhance drug efficacy, improve patient compliance, and offer therapeutic benefits. This compound, with its distinct sensory profile and natural origin, is a subject of interest in this field.
The unpleasant taste of many active pharmaceutical ingredients (APIs) is a significant barrier to patient compliance, particularly in pediatric and geriatric populations. Natural flavoring agents are increasingly being investigated as excipients to mask undesirable tastes and improve the palatability of oral medications. While direct studies on this compound as a primary flavor-masking agent in specific drug formulations are not extensively documented in publicly available research, its established use as a flavoring agent in the food industry suggests its potential in this capacity. nih.govfirmenich.com The demand for pharmaceutical-grade natural delta-decalactone (B1670226), a closely related compound, is growing, driven by its application as an excipient in drug formulations. dataintelo.com This trend highlights the increasing focus on natural and plant-derived ingredients within the pharmaceutical industry, suggesting a favorable environment for the adoption of other natural lactones like this compound. dataintelo.com The use of natural excipients is on the rise, as they are often biocompatible, cheap, and widely available. researchgate.net
Beyond their sensory attributes, many natural flavor compounds possess bioactive properties that may offer therapeutic benefits. frontiersin.orgresearchgate.net Research has shown that various flavor compounds, including terpenoids, phenolics, and alkaloids, exhibit antimicrobial, anti-inflammatory, antioxidant, and even anticancer activities. researchgate.net For instance, compounds like caryophyllene (B1175711) and alpha-terpinyl acetate (B1210297) have been investigated for their therapeutic properties. frontiersin.org While specific therapeutic effects of this compound are not yet widely studied, the broader class of natural flavor compounds to which it belongs is recognized for its potential positive health effects, including the prevention of various diseases. frontiersin.orgresearchgate.net Some lactones have shown biological activities, such as antifungal properties. For example, delta-decalactone has demonstrated the ability to disturb simulated membrane structures, indicating potential as an antifungal agent. The growing interest in the pharmacological activities of flavor and volatile compounds is driving further investigation into their potential health benefits. researchgate.net
Role as Natural Excipients and Flavor-Masking Agents in Medications
Ecological and Environmental Impact Studies
The environmental fate of a compound is influenced by its physical and chemical properties. For this compound, its stability under normal conditions is a key factor. aurochemicals.com It is not expected to be flammable or combustible. aurochemicals.com In case of a fire, it can decompose to form carbon oxides. aurochemicals.com Information on the specific transport of this compound in soil, water, and air is limited. However, for the related compound gamma-nonalactone (B146572), it is suggested that biodegradation is an important environmental fate process in both soil and water. nih.gov Volatilization from water surfaces is also expected to be a significant fate process for gamma-nonalactone. nih.gov Given the structural similarities, it is plausible that this compound exhibits comparable behavior, though specific studies are needed for confirmation.
Biodegradation is a key process in the removal of organic compounds from the environment. This compound is considered to be readily biodegradable. acsint.biz One study demonstrated a 97.7% biodegradation of this compound over a 28-day period in a biodegradation test. perfumersupplyhouse.com This high level of biodegradability suggests a low potential for persistence in the environment. The ability of microorganisms to break down such compounds is crucial for bioremediation efforts. The microbial biotransformation of related lactones is an area of active research, with some microorganisms capable of producing and degrading these compounds. mdpi.commdpi.com For instance, some studies have focused on stimulating the degradation of similar lactone structures by specific bacteria like Rhodococcus erythropolis to enhance bioremediation. nih.gov
Fate and Transport in Environmental Matrices
Structure-Activity Relationship (SAR) Studies for Biological Functionality
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. Such studies are crucial for designing new compounds with enhanced or specific functionalities. For lactones, SAR studies have provided insights into their sensory properties and biological effects.
For example, research on the enantiomers of various γ-lactones in wine, including γ-nonalactone, has shown that the different spatial arrangements of the atoms (R and S configurations) can result in significantly different aroma detection thresholds. researchgate.net This highlights the importance of stereochemistry in the biological perception of these molecules.
Correlations between Chemical Structure and Sensory Perception
The sensory characteristics of lactones, including their odor quality and intensity, are intrinsically linked to their chemical structure. Key structural features that dictate these properties include the size of the lactone ring, the length and branching of the alkyl side chain, the presence of unsaturation, and the molecule's stereochemistry. researchgate.net
Ring Size: The size of the lactone's cyclic ester ring is a primary determinant of its odor profile. Generally, γ-lactones (five-membered rings) are associated with fruity notes like peach or apricot, whereas δ-lactones (six-membered rings), such as this compound, typically impart creamy, milky, or coconut-like aromas. datapdf.comnih.gov Perception threshold studies have indicated that γ-lactones often appear to be more intensely aromatic than their corresponding δ-lactone counterparts. datapdf.com
Side Chain Length: The length of the alkyl side chain attached to the lactone ring significantly influences the odor potency. Research has shown that odor perception thresholds are often inversely related to the length of the side chain. mdpi.com For instance, in studies of lactone receptors in insects, which can be analogous to human olfactory receptors, potency was found to be dependent on the side chain length, with optimal activity observed for lactones with five- to seven-carbon side chains. nih.gov This relationship highlights that subtle changes in the number of carbon atoms can lead to significant differences in how the molecule is perceived.
Unsaturation and Substitution: The presence of double bonds or other substituents within the side chain can further modify the sensory profile. For example, introducing a cyclopropane (B1198618) ring into the side chain of jasmine lactone was found to add a fruity characteristic to its original odor. researchgate.net
The following table summarizes the relationship between the structural features of various lactones and their associated sensory descriptors.
Structure-Function Relationships in Biological Activity
The biological effects of lactones are highly dependent on their molecular structure. The lactone ring itself is a key functional group, and modifications to its size, substituents, and attached side chains can lead to a wide range of biological activities, including antimicrobial, anti-inflammatory, and insect-repellent properties. chemicalbull.comnih.gov
The Lactone Moiety: The cyclic ester group is fundamental to the biological action of these compounds. chemicalbull.com For many biologically active lactones, particularly sesquiterpene lactones, a key structural feature for cytotoxicity and antimicrobial activity is an α,β-unsaturated carbonyl group within the lactone ring (specifically an α-methylene-γ-lactone moiety). mdpi.comcore.ac.uk This feature allows the molecule to react with biological nucleophiles, such as thiol groups in proteins, via a process called Michael addition, which can disrupt cellular functions. mdpi.comcore.ac.uk While this compound is a saturated lactone, the lactone ring remains a critical pharmacophore.
Side Chain Influence: The nature of the side chain plays a crucial role in modulating biological activity. Structure-activity relationship studies on the repellent effects of lactones against tsetse flies demonstrated that this compound is significantly more repellent than delta-octalactone, which has a shorter alkyl side chain. researchgate.netresearchgate.net This indicates that the length of the C4 side chain in this compound is more effective for this specific biological function. Similarly, studies on other lactones have shown that the presence of aromatic rings or other functional groups on the side chain can confer potent antiproliferative or antimicrobial activities. nih.gov
Repellent Activity: Research has identified this compound as an effective repellent against various insects. It shows significant repellent activity against tsetse flies and the German cockroach. researchgate.netresearchgate.net Studies on cockroaches revealed that receptors for the repellent effect of this compound appear to be located on the antennae. researchgate.net The compound's six-membered ring and specific side chain length are key to this activity.
Q & A
Q. What analytical methods are most reliable for identifying and quantifying delta-Nonalactone in complex matrices?
Gas chromatography-mass spectrometry (GC-MS) coupled with solid-phase microextraction (SPME) is widely used due to its sensitivity and specificity for lactones. Retention indices and spectral matching against databases like NIST Chemistry WebBook (which includes this compound’s mass spectra and Kovats indices) are critical for validation . For quantification, internal standards (e.g., deuterated analogs) should be employed to correct matrix effects .
Q. How can this compound be synthesized with high enantiomeric purity for structure-activity studies?
Enantioselective synthesis often involves enzymatic resolution or asymmetric catalysis. For example, lipase-mediated kinetic resolution of racemic precursors has been reported to yield >95% enantiomeric excess . Detailed protocols for scaling these methods while maintaining purity are available in supplementary materials of synthetic chemistry journals .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Critical properties include:
- Boiling point : 115–116°C at 2 mmHg
- Solubility : Insoluble in water; miscible with ethanol, DMSO
- Stability : Degrades at room temperature; storage at -80°C in inert solvents is recommended . These parameters dictate solvent selection, reaction conditions, and storage protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported odor thresholds for this compound across studies?
Discrepancies (e.g., thresholds ranging from 1–10 ppb) may arise from matrix effects, panelist variability, or analytical calibration errors. A meta-analysis of peer-reviewed studies suggests standardizing sensory evaluation protocols (e.g., ASTM E679) and validating detection limits via GC-Olfactometry . Triangulating sensory data with instrumental analysis reduces bias .
Q. What experimental strategies are effective for studying this compound’s role in plant-pathogen interactions?
- In vitro assays : Use of synthetic this compound in pathogen growth inhibition studies (e.g., agar dilution methods).
- Field trials : Quantify endogenous lactone levels via LC-MS/MS before/after pathogen exposure.
- Genetic knockouts : CRISPR/Cas9 editing of lactone biosynthetic genes in model plants to assess phenotypic changes . Ensure reproducibility by documenting environmental variables (e.g., soil pH, humidity) in supplementary materials .
Q. How can computational models improve the prediction of this compound’s bioavailability in pharmacological studies?
Molecular dynamics simulations (e.g., using GROMACS) combined with partition coefficient (LogP) data (experimental LogP = 2.27 ) predict membrane permeability. Validate models with in vitro Caco-2 cell assays and adjust parameters like hydrogen bonding capacity (PSA = 26.3 ) .
Q. What methodologies address challenges in detecting this compound degradation products during long-term stability studies?
Accelerated stability testing (40°C/75% RH) with LC-HRMS identifies degradation pathways (e.g., hydrolysis to 5-hydroxynonanoic acid). Use isotopic labeling (e.g., 13C-delta-Nonalactone) to trace degradation kinetics. Publish raw chromatographic data in open-access repositories to enable cross-study comparisons .
Methodological Guidelines
- Data Reproducibility : Report retention times, column specifications, and MS parameters in full (e.g., “Agilent DB-5MS column, 30 m × 0.25 mm, 0.25 μm film thickness”) .
- Conflict Resolution : Use the FLOAT method () to refine overly broad questions (e.g., “How does this compound function?” → “What receptors mediate this compound’s allelopathic effects in Arabidopsis thaliana?”).
- Ethical Reporting : Disclose synthetic routes’ scalability limitations and safety hazards (e.g., R10 flammability ) to prevent misuse in non-academic contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
